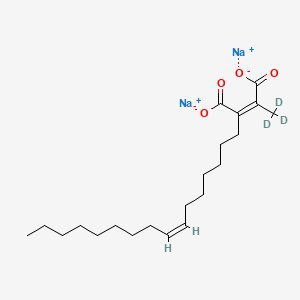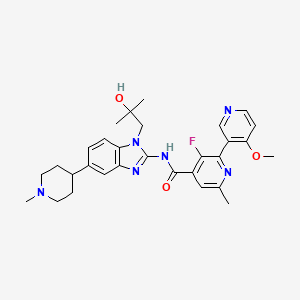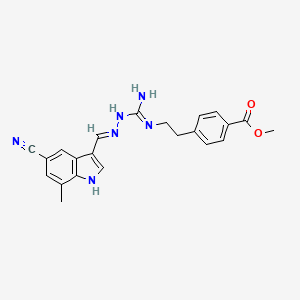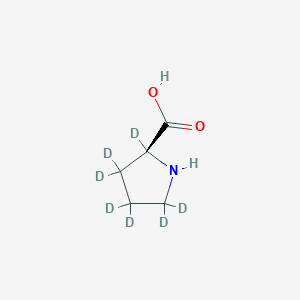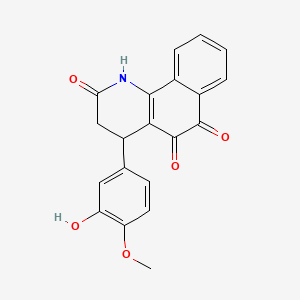
Antitumor agent-57
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-57 is a novel compound that has shown significant potential in the treatment of various cancers. It is part of a new class of antitumor agents that target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its promising efficacy and relatively low toxicity compared to traditional chemotherapy agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-57 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific substituents that enhance its antitumor activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The production process must also comply with stringent regulatory standards to ensure the safety and efficacy of the final product.
化学反応の分析
Types of Reactions
Antitumor agent-57 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent unwanted side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
科学的研究の応用
Antitumor agent-57 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the mechanisms of chemical reactions and the development of new synthetic methodologies.
Biology: It is used to investigate the molecular pathways involved in cancer cell proliferation and apoptosis, providing insights into potential therapeutic targets.
Medicine: this compound is being explored as a potential treatment for various cancers, including breast, lung, and colon cancer. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for clinical development.
Industry: The compound is also being investigated for its potential use in the development of new diagnostic tools and drug delivery systems.
作用機序
The mechanism of action of Antitumor agent-57 involves the inhibition of specific molecular targets that are critical for cancer cell survival. These targets may include enzymes involved in DNA replication, repair, and cell cycle regulation. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to cell death. Additionally, the compound may activate immune responses that further enhance its antitumor effects.
類似化合物との比較
Antitumor agent-57 is unique in its ability to selectively target cancer cells while minimizing toxicity to healthy cells. This sets it apart from traditional chemotherapy agents, which often cause significant side effects due to their lack of specificity. Similar compounds include other targeted therapies such as tyrosine kinase inhibitors and immune checkpoint inhibitors. this compound offers distinct advantages in terms of its molecular targets and mechanisms of action, making it a valuable addition to the arsenal of anticancer therapies.
List of Similar Compounds
- Tyrosine kinase inhibitors
- Immune checkpoint inhibitors
- DNA topoisomerase inhibitors
- Proteasome inhibitors
特性
分子式 |
C20H15NO5 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinoline-2,5,6-trione |
InChI |
InChI=1S/C20H15NO5/c1-26-15-7-6-10(8-14(15)22)13-9-16(23)21-18-11-4-2-3-5-12(11)19(24)20(25)17(13)18/h2-8,13,22H,9H2,1H3,(H,21,23) |
InChIキー |
IBTFQSVIHDBQJF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)C(=O)C4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


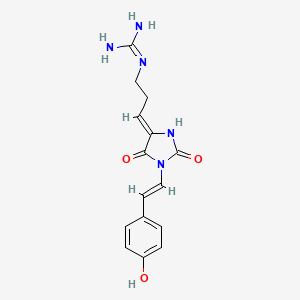

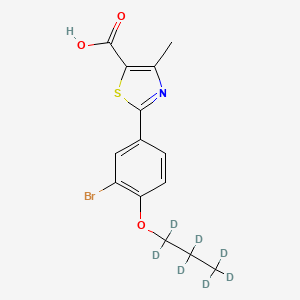
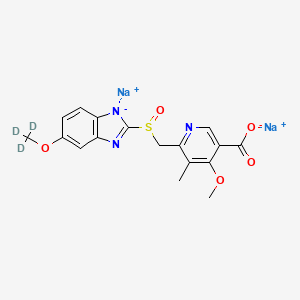
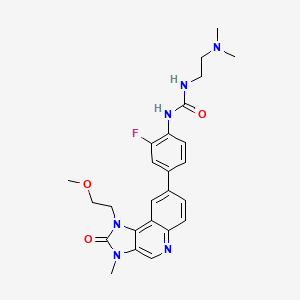
![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
